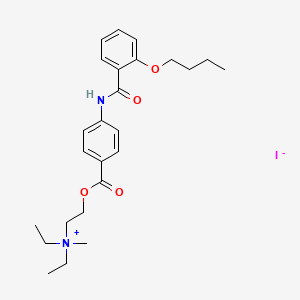
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide: is a complex organic compound with a molecular formula of C25H35IN2O4. This compound is known for its unique structure, which includes a butoxybenzamido group and a benzoyloxyethyl group attached to a diethylmethylammonium iodide moiety. It is primarily used in research and experimental applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps:
Formation of the Butoxybenzamido Intermediate: This step involves the reaction of 2-butoxybenzoic acid with an appropriate amine to form the butoxybenzamido intermediate.
Coupling with Benzoyloxyethyl Group: The intermediate is then reacted with a benzoyloxyethyl compound under specific conditions to form the desired benzoyloxyethyl derivative.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl iodide to form the diethylmethylammonium iodide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)dimethylammonium iodide: Similar structure but with a dimethylammonium group instead of diethylmethylammonium.
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)triethylammonium iodide: Similar structure but with a triethylammonium group.
Uniqueness
(2-(4-(2-Butoxybenzamido)benzoyloxy)ethyl)diethylmethylammonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
26095-56-7 |
|---|---|
Molecular Formula |
C25H35IN2O4 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2-[4-[(2-butoxybenzoyl)amino]benzoyl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C25H34N2O4.HI/c1-5-8-18-30-23-12-10-9-11-22(23)24(28)26-21-15-13-20(14-16-21)25(29)31-19-17-27(4,6-2)7-3;/h9-16H,5-8,17-19H2,1-4H3;1H |
InChI Key |
QKALWMNSBQYUHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


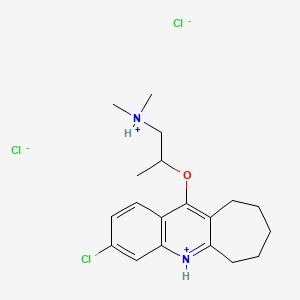
![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)

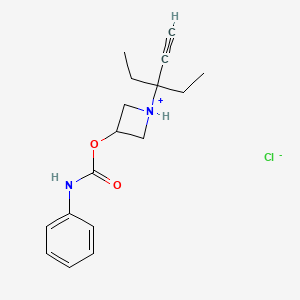
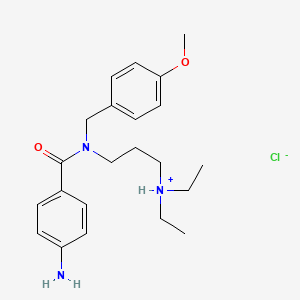

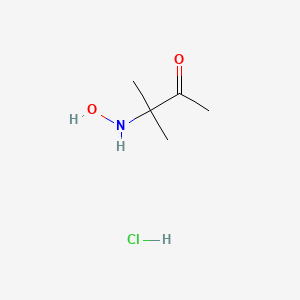
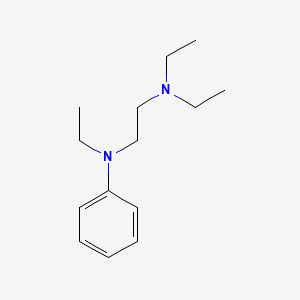
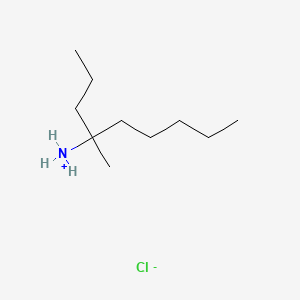

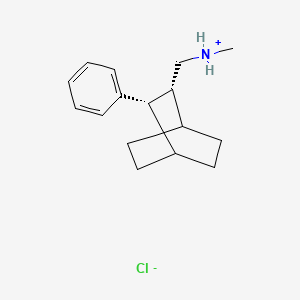
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
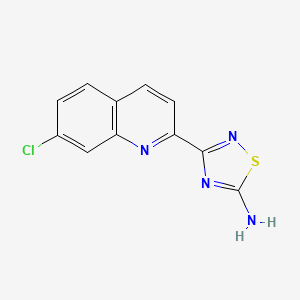
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
